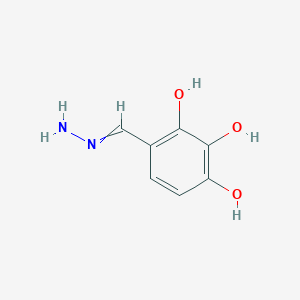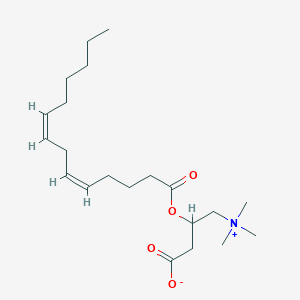
Lithocholic Acid 24-Ac-O-β-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithocholic Acid 24-Ac-O-β-D-Glucuronide is a steroid glucuronide anion that is the conjugate base of lithocholic acid 24-O-(β-D-glucuronide) arising from deprotonation of the carboxylic acid function . It’s found in ox bile, human bile, rabbit bile, and in ox and pig gallstones .
Molecular Structure Analysis
The molecular formula of this compound is C30H48O9 . Its molecular weight is 552.697 .Wissenschaftliche Forschungsanwendungen
Metabolism and Biliary Secretion
- Metabolism in Rats: Lithocholic acid 24-Ac-O-β-D-Glucuronide is studied for its metabolism and biliary secretion in rats. Research shows that its hydroxyl- and carboxyl-linked glucuronides are major metabolites secreted in bile, indicating its significant role in bile acid metabolism (Shattuck et al., 1986).
Cholestatic Properties
- Cholestasis Induction: Studies reveal that lithocholic acid glucuronides, including this compound, can induce cholestasis, a liver condition that slows or stops bile flow. This effect has been observed in animal models, emphasizing the cholestatic potential of these compounds (Oelberg et al., 1984).
Role in Hepatic Function
- In Vivo Hepatic Metabolism: this compound is identified as a product of in vivo hepatic metabolism of lithocholic acid in rats. This insight is crucial for understanding the role of such glucuronides in liver function and bile acid regulation (Little et al., 1990).
Chemical and Biosynthesis
- Synthesis and Structure Analysis: The glucuronidation of lithocholic acid by liver microsomes has been explored, leading to the chemical synthesis and structural determination of this compound. Such studies are essential for understanding the chemical nature and potential applications of these compounds (Panfil et al., 1992).
Urinary Excretion in Pathological Conditions
- Excretion in Bile Duct–Ligated Rats: Research has examined the urinary excretion of this compound in rats with ligated bile ducts. Such studies help in understanding the excretory behavior of this compound under different physiological and pathological conditions (Little et al., 1991).
Enzymatic Interactions and Applications
- Interaction with Androgen UDP-Glucuronyltransferase: Lithocholic acid glucuronides, including this compound, are substrates for the androgen UDP-glucuronyltransferase enzyme in rat liver. Understanding these interactions is vital for exploring therapeutic and diagnostic applications related to enzyme activity and liver function (Kirkpatrick et al., 1984).
Fetal Liver Metabolism
- Metabolism in Human Fetal Liver: The metabolism of lithocholic acid in human fetal liver suggests the formation of various hydroxylated products, providing insights into the role of lithocholic acid glucuronides in fetal liver function and potential toxicities (Gustafsson et al., 1987).
Eigenschaften
CAS-Nummer |
142780-61-8 |
|---|---|
Molekularformel |
C₃₀H₄₈O₉ |
Molekulargewicht |
552.7 |
Synonyme |
1-[(3α,5β)-3-Hydroxycholan-24-oate] β-D-Glucopyranuronic Acid; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate](/img/structure/B1145030.png)
![2-[1-[[(1R)-1-[3-[(1S)-1-[[1-(carboxymethyl)cyclopropyl]methylsulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B1145039.png)


